Cas no 1153285-35-8 (Methyl 4-bromo-2-fluoro-5-nitrobenzoate)
Methyl 4-bromo-2-fluoro-5-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-bromo-2-fluoro-5-nitrobenzoate
- NE36448
- AK00788168
- AKOS009486804
- methyl4-bromo-2-fluoro-5-nitrobenzoate
- MFCD12173001
- 1153285-35-8
- C90892
- EN300-82473
- CS-0157962
- PS-10487
- Z424800448
- Methyl 4-bromo-2-fluoro-5-nitrobenzoate
-
- MDL: MFCD12173001
- Inchi: 1S/C8H5BrFNO4/c1-15-8(12)4-2-7(11(13)14)5(9)3-6(4)10/h2-3H,1H3
- InChI Key: VUWUSIPTJCXEGH-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C(C(C(=O)OC([H])([H])[H])=C([H])C=1[N+](=O)[O-])F
Computed Properties
- Exact Mass: 276.93860g/mol
- Monoisotopic Mass: 276.93860g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.1
- XLogP3: 2.4
Methyl 4-bromo-2-fluoro-5-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015009643-250mg |
Methyl 4-bromo-2-fluoro-5-nitrobenzoate |
1153285-35-8 | 97% | 250mg |
$480.00 | 2023-09-04 | |
| Alichem | A015009643-500mg |
Methyl 4-bromo-2-fluoro-5-nitrobenzoate |
1153285-35-8 | 97% | 500mg |
$798.70 | 2023-09-04 | |
| Alichem | A015009643-1g |
Methyl 4-bromo-2-fluoro-5-nitrobenzoate |
1153285-35-8 | 97% | 1g |
$1549.60 | 2023-09-04 | |
| TRC | M294033-10mg |
Methyl 4-Bromo-2-fluoro-5-nitrobenzoate |
1153285-35-8 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M294033-50mg |
Methyl 4-Bromo-2-fluoro-5-nitrobenzoate |
1153285-35-8 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | M294033-100mg |
Methyl 4-Bromo-2-fluoro-5-nitrobenzoate |
1153285-35-8 | 100mg |
$ 210.00 | 2022-06-04 | ||
| Apollo Scientific | PC53375-250mg |
Methyl 4-bromo-2-fluoro-5-nitrobenzoate |
1153285-35-8 | 250mg |
£56.00 | 2025-02-21 | ||
| Apollo Scientific | PC53375-1g |
Methyl 4-bromo-2-fluoro-5-nitrobenzoate |
1153285-35-8 | 1g |
£154.00 | 2025-02-21 | ||
| Apollo Scientific | PC53375-5g |
Methyl 4-bromo-2-fluoro-5-nitrobenzoate |
1153285-35-8 | 5g |
£616.00 | 2025-02-21 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M76650-1g |
Methyl4-bromo-2-fluoro-5-nitrobenzoate |
1153285-35-8 | 97% | 1g |
¥809.0 | 2024-07-19 |
Methyl 4-bromo-2-fluoro-5-nitrobenzoate Suppliers
Methyl 4-bromo-2-fluoro-5-nitrobenzoate Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Methyl 4-bromo-2-fluoro-5-nitrobenzoate
Methyl 4-Bromo-2-Fluoro-5-Nitrobenzoate: A Comprehensive Overview
Methyl 4-bromo-2-fluoro-5-nitrobenzoate, also known by its CAS number 1153285-35-8, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a methyl ester group attached to a benzoate ring substituted with bromine, fluorine, and nitro groups. The combination of these substituents imparts distinctive chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The benzoate core of methyl 4-bromo-2-fluoro-5-nitrobenzoate serves as a versatile platform for further functionalization. The bromine and fluorine substituents introduce electron-withdrawing effects, enhancing the compound's reactivity in certain chemical transformations. Meanwhile, the nitro group at the 5-position significantly influences the electronic properties of the molecule, making it an attractive substrate for reactions such as nucleophilic aromatic substitution and cross-coupling reactions. Recent studies have demonstrated that this compound can be effectively utilized in the synthesis of heterocyclic compounds, which are of great interest in drug discovery.
One of the most notable advancements in the utilization of methyl 4-bromo-2-fluoro-5-nitrobenzoate is its role in the development of novel agrochemicals. Researchers have explored its potential as a precursor for herbicides and fungicides, leveraging its ability to undergo specific transformations that yield bioactive derivatives. For instance, a study published in *Journal of Agricultural and Food Chemistry* highlighted the synthesis of a new class of fungicides derived from this compound, showcasing its versatility in agricultural applications.
In the pharmaceutical industry, methyl 4-bromo-2-fluoro-5-nitrobenzoate has been employed as an intermediate in the synthesis of kinase inhibitors. These inhibitors are critical in targeting various diseases, including cancer and inflammatory disorders. A recent publication in *Nature Communications* detailed how this compound was used to construct a novel scaffold for ATP-binding pocket inhibitors, demonstrating its potential in drug development.
The synthesis of methyl 4-bromo-2-fluoro-5-nitrobenzoate typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the nitration of bromofluorobenzoic acid followed by esterification with methanol. This method ensures high purity and yield, which are essential for downstream applications. Researchers have also explored alternative routes, such as microwave-assisted synthesis, to improve reaction efficiency and reduce production time.
From an environmental perspective, methyl 4-bromo-2-fluoro-5-nitrobenzoate has been studied for its biodegradability and ecological impact. Initial assessments suggest that it exhibits moderate persistence in aquatic environments, necessitating careful handling during industrial processes. Regulatory agencies have implemented guidelines to minimize exposure risks and ensure safe disposal practices.
In conclusion, methyl 4-bromo-2-fluoro-5-nitrobenzoate (CAS No: 1153285-35-8) stands out as a critical intermediate in modern organic synthesis. Its unique chemical properties and diverse applications continue to drive innovation across multiple industries. As research progresses, this compound is expected to play an even more prominent role in the development of novel therapeutic agents and agrochemicals.
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